molecular formula C15H12N6O4 B11518240 2,2-bis[(4-methyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione

2,2-bis[(4-methyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione

Cat. No.: B11518240
M. Wt: 340.29 g/mol
InChI Key: SUKYHDJYEFNLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-BIS[(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a unique structure combining indene and oxadiazole moieties

Preparation Methods

The synthesis of 2,2-BIS[(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the oxadiazole moieties to the indene core: This step often involves nucleophilic substitution reactions where the oxadiazole rings are introduced to the indene core.

    Final assembly and purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

2,2-BIS[(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction pathway and conditions .

Scientific Research Applications

2,2-BIS[(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-BIS[(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific proteins or enzymes, altering their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2,2-BIS[(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific properties and applications, highlighting the uniqueness of 2,2-BIS[(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINO]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE.

Properties

Molecular Formula

C15H12N6O4

Molecular Weight

340.29 g/mol

IUPAC Name

2,2-bis[(4-methyl-1,2,5-oxadiazol-3-yl)amino]indene-1,3-dione

InChI

InChI=1S/C15H12N6O4/c1-7-13(20-24-18-7)16-15(17-14-8(2)19-25-21-14)11(22)9-5-3-4-6-10(9)12(15)23/h3-6H,1-2H3,(H,16,20)(H,17,21)

InChI Key

SUKYHDJYEFNLRY-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC2(C(=O)C3=CC=CC=C3C2=O)NC4=NON=C4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.